molecular formula C16H17N3O3 B2835792 (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 2035017-81-1

(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2835792
CAS No.: 2035017-81-1
M. Wt: 299.33
InChI Key: MCJRWLLGIDIYSG-AATRIKPKSA-N
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Description

The compound (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a structurally complex acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone, with a pyrimidinone moiety substituted by a cyclopropyl group. Its synthesis likely involves multi-step organic reactions, including nucleophilic substitutions and acrylamide coupling, as inferred from analogous compounds in the evidence (e.g., ).

Properties

IUPAC Name

(E)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15(6-5-13-2-1-9-22-13)17-7-8-19-11-18-14(10-16(19)21)12-3-4-12/h1-2,5-6,9-12H,3-4,7-8H2,(H,17,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJRWLLGIDIYSG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings

Heterocyclic Substituent Impact: Replacement of furan with thiophene (DM490 vs. DM497) alters receptor specificity: DM497 exhibits stronger CaV2.2 channel inhibition, while DM490 shows α7 nAChR-dependent antinociception . The pyrimidinone group in the target compound may enhance binding to nucleotide-binding enzymes (e.g., helicases) compared to simpler acrylamides .

Side-Chain Modifications: Morpholine-hydroxymethyl (26b) improves solubility and antibacterial efficacy against Staphylococcus aureus . The cyclopropyl group in the target compound and 19l may confer metabolic stability or steric effects, as seen in quinolone antibiotics .

Therapeutic Applications: Antiviral: The sulfamoylphenyl analog inhibits coronavirus helicase nsp13, suggesting the target compound’s pyrimidinone could be optimized for similar activity . Antinociceptive: Furyl-acrylamides (DM490, DM497) show divergent mechanisms (α7 nAChR vs.

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